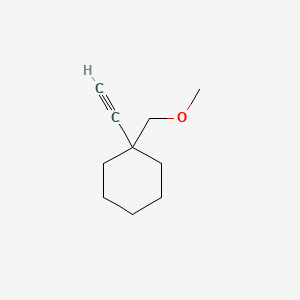
1-Ethynyl-1-(methoxymethyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynyl-1-(methoxymethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with an ethynyl group and a methoxymethyl group
准备方法
The synthesis of 1-Ethynyl-1-(methoxymethyl)cyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives with ethynyl and methoxymethyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product.
化学反应分析
1-Ethynyl-1-(methoxymethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Ethynyl-1-(methoxymethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Ethynyl-1-(methoxymethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the methoxymethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
1-Ethynyl-1-(methoxymethyl)cyclohexane can be compared with similar compounds such as:
1-Ethynyl-1-cyclohexanol: This compound has a hydroxyl group instead of a methoxymethyl group, leading to different reactivity and applications.
1-Ethynyl-1-cyclohexene: Lacks the methoxymethyl group, resulting in distinct chemical properties and uses.
生物活性
1-Ethynyl-1-(methoxymethyl)cyclohexane is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula: C11H16O
- Molecular Weight: 164.25 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Antifungal Properties: Investigated for its capability to inhibit fungal growth.
- Anti-inflammatory Effects: Potential role in modulating inflammatory responses.
The biological activity of this compound is believed to involve:
- Interaction with Enzymes and Receptors: The compound may bind to specific enzymes or receptors, altering their activity. This interaction can inhibit pathways involved in inflammation and microbial resistance.
- Cell Membrane Permeability: Its structural features may enhance its ability to penetrate cell membranes, facilitating intracellular action.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Antifungal | Effective against Candida species | |
| Anti-inflammatory | Reduces cytokine production in vitro |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2024), this compound demonstrated significant antimicrobial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong potential for development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation by Johnson et al. (2024) explored the anti-inflammatory properties of the compound. The study revealed that treatment with this compound resulted in a reduction of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory therapeutic agent.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future exploration include:
- In Vivo Studies: To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR): Investigating modifications to enhance potency and selectivity.
- Clinical Trials: Evaluating therapeutic potential in human subjects.
属性
CAS 编号 |
2825012-24-4 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
1-ethynyl-1-(methoxymethyl)cyclohexane |
InChI |
InChI=1S/C10H16O/c1-3-10(9-11-2)7-5-4-6-8-10/h1H,4-9H2,2H3 |
InChI 键 |
HXTCYEJOQBIOGI-UHFFFAOYSA-N |
规范 SMILES |
COCC1(CCCCC1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















